molecular formula C16H13FOS B13089030 4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde

4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde

Cat. No.: B13089030
M. Wt: 272.3 g/mol
InChI Key: JBEFAWMNYFCQFJ-UHFFFAOYSA-N
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Description

4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde is an organic compound that features a fluorophenyl group attached to a propanoyl chain, which is further connected to a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with 4-fluorophenylpropanoic acid, which undergoes a series of reactions including acylation and thiolation to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the thiobenzaldehyde moiety may participate in covalent interactions with target proteins. These interactions can modulate biological pathways and exert specific effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde
  • 4-[3-(4-Fluorophenyl)-2-propenoyl]thiobenzaldehyde

Uniqueness

4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde is unique due to the specific positioning of the fluorophenyl group and the thiobenzaldehyde moiety. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C16H13FOS

Molecular Weight

272.3 g/mol

IUPAC Name

4-[3-(4-fluorophenyl)propanoyl]thiobenzaldehyde

InChI

InChI=1S/C16H13FOS/c17-15-8-3-12(4-9-15)5-10-16(18)14-6-1-13(11-19)2-7-14/h1-4,6-9,11H,5,10H2

InChI Key

JBEFAWMNYFCQFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C=S)F

Origin of Product

United States

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